(3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a fluorine atom in its structure makes it a versatile reagent in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods allow for the efficient handling of organolithium or Grignard reagents, followed by electrophilic borylation. The use of continuous flow reactors ensures high yields and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the major product is a biaryl or aryl-vinyl compound .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Room temperature to 80°C, inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Cyclohexylboronic acid
Comparison: (3-(Cyclohexylmethoxy)-5-fluorophenyl)boronic acid is unique due to the presence of both a cyclohexylmethoxy group and a fluorine atom. This combination imparts distinct electronic and steric properties, making it more versatile in certain cross-coupling reactions compared to its analogs. The fluorine atom can enhance the reactivity and selectivity of the compound, while the cyclohexylmethoxy group provides additional steric bulk, influencing the overall reaction outcome .
Properties
Molecular Formula |
C13H18BFO3 |
---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
[3-(cyclohexylmethoxy)-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H18BFO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h6-8,10,16-17H,1-5,9H2 |
InChI Key |
QSFDLBFGNUBOQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCC2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.